

InChIKey for 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine.

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

CAS No.: 159981-21-2

Cat. No.: B061795

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An In-depth Technical Guide to **5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine**: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine**, a key heterocyclic building block for researchers in drug discovery and agrochemical development. The document details the compound's critical identifiers, including its unique InChIKey, and presents its physicochemical properties. A validated, step-by-step synthetic protocol is outlined, supported by mechanistic insights and a detailed workflow diagram. Furthermore, the guide explores the compound's applications as a versatile intermediate, highlighting the strategic importance of its functional groups in the synthesis of complex molecular architectures. This document is intended to serve as an essential resource for scientists and professionals requiring in-depth technical knowledge of this valuable pyridine derivative.

Introduction to a Versatile Pyridine Intermediate

Pyridine derivatives are a cornerstone of modern medicinal chemistry and agrochemical synthesis, forming the structural core of numerous biologically active molecules.[1][2] Their unique electronic properties and the ability to be functionalized at various positions make them privileged scaffolds in drug design.[3] **5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine** is a prime example of a highly functionalized pyridine intermediate. It incorporates two key features that make it exceptionally valuable:

- **A Reactive Chloromethyl Group:** The C5-chloromethyl (-CH₂Cl) moiety serves as a potent electrophilic handle, enabling covalent linkage to a wide range of nucleophilic substrates. This facilitates the incorporation of the pyridine core into larger, more complex target molecules.
- **A Modulating Trifluoroethoxy Group:** The C2-trifluoroethoxy (-OCH₂CF₃) group significantly alters the electronic and lipophilic character of the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can favorably modulate the pK_a of the pyridine nitrogen, impacting binding interactions and pharmacokinetic properties.[4]

This guide provides a detailed examination of this compound, from its fundamental chemical identity to its practical application in synthesis.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The IUPAC International Chemical Identifier (InChI) and its condensed, searchable version, the InChIKey, provide this definitive identification.

The core identifiers and computed physicochemical properties for **5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine** are summarized below.

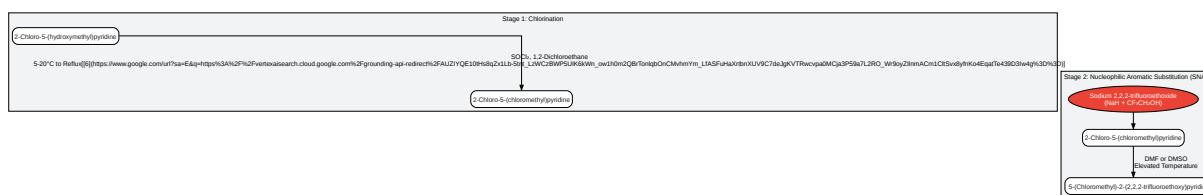
Identifier / Property	Value	Source
IUPAC Name	5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine	N/A
InChIKey	UYAYWTOMHKANJM-UHFFFAOYSA-N	[5]
InChI	InChI=1S/C8H7ClF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11,12)/h1-2,4H,3,5H2	[5]
Canonical SMILES	<chem>C1=CC(=NC=C1CCl)OCC(F)(F)F</chem>	[5]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[5]
Molecular Weight	225.59 g/mol	N/A
Monoisotopic Mass	225.01683 Da	[5]
Predicted XlogP	2.7	[5]

Synthesis and Mechanistic Considerations

The synthesis of **5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine** is not commonly detailed as a final product but can be efficiently achieved from commercially available precursors. The following protocol describes a robust and logical synthetic pathway, designed for high yield and purity.

Proposed Synthetic Workflow

The synthesis is best approached as a two-stage process starting from 2-chloro-5-(hydroxymethyl)pyridine. The first stage involves the conversion of the hydroxymethyl group to the more reactive chloromethyl group. The second stage is a nucleophilic aromatic substitution (S_NAr) to introduce the trifluoroethoxy moiety.



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Sources

- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]

- [3. discovery.researcher.life \[discovery.researcher.life\]](https://discovery.researcher.life)
- [4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [5. PubChemLite - 5-\(chloromethyl\)-2-\(2,2,2-trifluoroethoxy\)pyridine \(C8H7ClF3NO\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- To cite this document: BenchChem. [InChIKey for 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061795/docs#inchikey-for-5-chloromethyl-2-2-2-2-trifluoroethoxy-pyridine\]](https://www.benchchem.com/product/b061795/docs#inchikey-for-5-chloromethyl-2-2-2-2-trifluoroethoxy-pyridine)

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